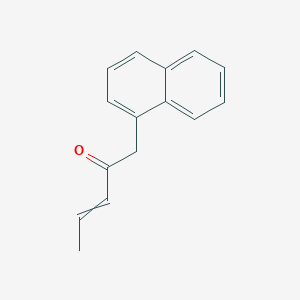
1-(Naphthalen-1-yl)pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-yl)pent-3-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are characterized by the presence of an amino group linked by a carbon-carbon double bond to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Naphthalen-1-yl)pent-3-en-2-one can be synthesized through the reaction of α-naphthylamine and 2,4-pentanedione in a 1:1 ratio . The reaction involves the formation of an intramolecular N—H…O hydrogen bond between the amine and carbonyl groups, which strengthens the structure . The water molecule interacts with two symmetry-related N-naphthylpent-3-en-2-one molecules via O—H…O hydrogen bonds .
Industrial Production Methods
Other methods include reactions between formamide dimethyl acetate and ketones, acid chlorides with terminal alkynes and triethylamine, and primary amines with β-dicarbonyl compounds .
Análisis De Reacciones Químicas
Types of Reactions
1-(Naphthalen-1-yl)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can convert the compound into naphthyl alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Naphthyl ketones
Reduction: Naphthyl alcohols
Substitution: Halogenated naphthyl derivatives
Aplicaciones Científicas De Investigación
1-(Naphthalen-1-yl)pent-3-en-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-1-yl)pent-3-en-2-one involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to the presence of the active N—C=C—C=O group within a ring system . This group is crucial for its interaction with various enzymes and receptors, leading to its observed effects.
Comparación Con Compuestos Similares
1-(Naphthalen-1-yl)pent-3-en-2-one can be compared with other enaminones and naphthyl derivatives:
Similar Compounds:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the naphthyl group and the enaminone linkage
Propiedades
Número CAS |
654643-32-0 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylpent-3-en-2-one |
InChI |
InChI=1S/C15H14O/c1-2-6-14(16)11-13-9-5-8-12-7-3-4-10-15(12)13/h2-10H,11H2,1H3 |
Clave InChI |
TYFICSWSXYDFJH-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


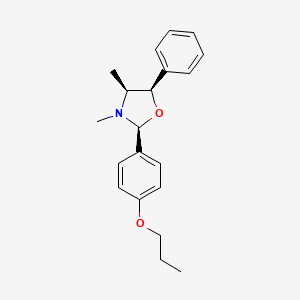
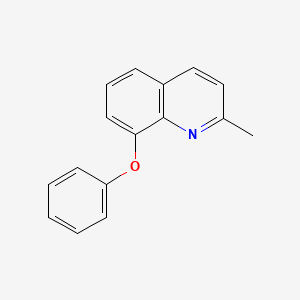
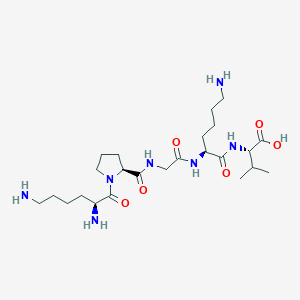
![Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro-](/img/structure/B15159100.png)
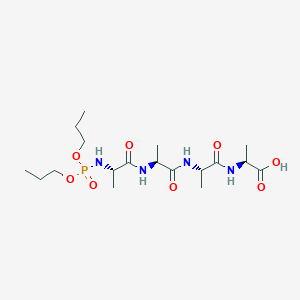
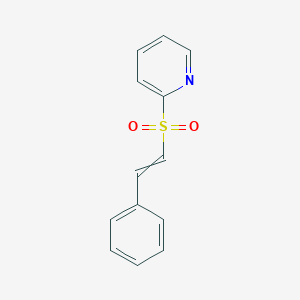
![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)

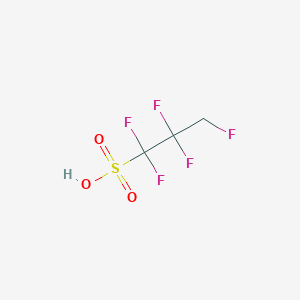
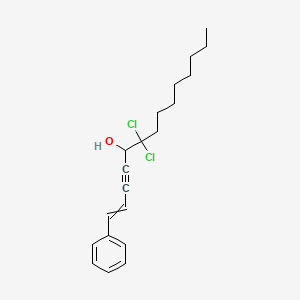
![(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide](/img/structure/B15159153.png)
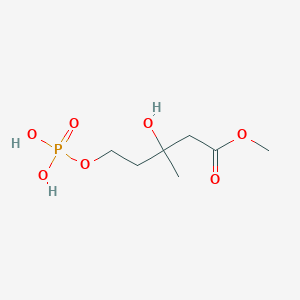

![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
